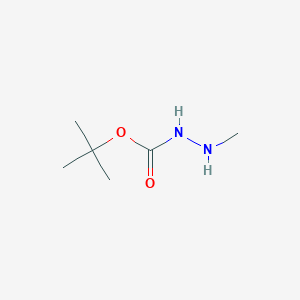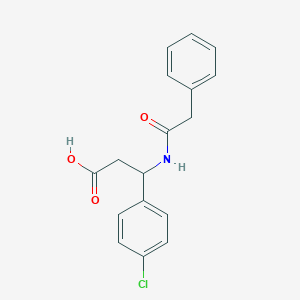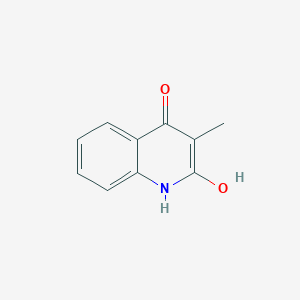![molecular formula C16H23NO4 B169261 Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate CAS No. 142854-48-6](/img/structure/B169261.png)
Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate is an organic compound with the molecular formula C16H23NO4. It is a derivative of 4-phenylbutyric acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified with methanol. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate typically involves the following steps:
Protection of the Amino Group: The amino group of 4-phenylbutyric acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amino acid.
Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Hydrolysis: 3-Amino-4-phenylbutyric acid.
Deprotection: 4-Phenylbutyric acid methyl ester.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate involves its ability to undergo hydrolysis and deprotection to release the active amino acid or amine. These active forms can interact with biological targets, such as enzymes or receptors, to exert their effects. The specific pathways and molecular targets depend on the context of its use and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylbutyric acid: The parent compound without the Boc protection and esterification.
3-Amino-4-phenylbutyric acid: The deprotected form of the compound.
4-Phenylbutyric acid methyl ester: The esterified form without the Boc protection.
Uniqueness
Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate is unique due to its dual protection, which provides stability and allows for selective reactions. The Boc group protects the amino functionality, while the methyl ester protects the carboxylic acid, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
142854-48-6 |
|---|---|
Formule moléculaire |
C16H23NO4 |
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-13(11-14(18)20-4)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19) |
Clé InChI |
QNLBBFLTUQDDIB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B169178.png)




![6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one](/img/structure/B169185.png)
![N-[(2S)oxiranylmethyl]acetamide](/img/structure/B169186.png)



![Methyl 4-[(methoxymethyl)amino]benzoate](/img/structure/B169201.png)



